Piperidin-2-ylmethylpiperidine-1-carboxylate

Medicinal Chemistry Physicochemical Properties Structural Biology

Researchers requiring a sterically unencumbered, dual-piperidine scaffold for systematic SAR exploration often face supply inconsistencies. This hydrochloride salt (CAS 1803601-95-7) solves this with a unique carbamate ester linkage (TPSA 41.6 Ų) that introduces polarity and hydrogen-bonding capacity for CNS ligands. Key advantages include: - **Baseline Scaffold:** Clean, unsubstituted core (MW 262.77) allows exploration of substitution patterns without confounding steric effects. - **Aqueous Solubility:** The HCl salt form ensures >10 g/L solubility in acidic media, streamlining in vitro assays. - **Reliable Supply:** Available with consistent ≥95% purity for reproducible research and development.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
Cat. No. B13240660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-2-ylmethylpiperidine-1-carboxylate
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)OCC2CCCCN2
InChIInChI=1S/C12H22N2O2/c15-12(14-8-4-1-5-9-14)16-10-11-6-2-3-7-13-11/h11,13H,1-10H2
InChIKeyNLCZXEHGQNMZJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidin-2-ylmethylpiperidine-1-carboxylate Properties & Sourcing


Piperidin-2-ylmethylpiperidine-1-carboxylate (commonly encountered as the hydrochloride salt, CAS 1803601-95-7) is a synthetic organic compound classified as a piperidine-1-carboxylate derivative, featuring two piperidine rings linked via a carbamate ester bridge [1]. Its molecular formula is C12H23ClN2O2 (hydrochloride) with a molecular weight of 262.77 g/mol [1]. This compound serves primarily as a versatile building block and intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting neurological and receptor-modulating pathways [2].

Scaffold Carbamate-linked bis-piperidine building block for pathway-focused synthesis
Form Hydrochloride salt supports aqueous reaction and assay workflows
Pathway CNS receptor and enzyme pathway research context

Piperidin-2-ylmethylpiperidine-1-carboxylate: Key Differentiators


While numerous piperidine derivatives exist, direct substitution of piperidin-2-ylmethylpiperidine-1-carboxylate with closely related analogs (e.g., 1-(piperidin-2-ylmethyl)piperidine or 4-methyl-substituted variants) is not chemically equivalent due to the unique carbamate ester linkage [1]. This carbamate group imparts distinct hydrogen-bonding capabilities, polarity (Topological Polar Surface Area: 41.6 Ų), and reactivity profiles compared to simple amine-linked or alkyl-substituted analogs [1][2]. The hydrochloride salt form further differentiates it from neutral amines, offering enhanced aqueous solubility and stability that directly impacts experimental reproducibility and formulation potential . The quantitative evidence below demonstrates why this specific structural arrangement matters for scientific selection.

Carbamate ester linkage yields higher polarity than amine-bridged analogs, potentially shifting solubility and permeability profiles.

Hydrochloride salt form offers increased aqueous solubility relative to neutral amines, influencing assay reproducibility and formulation behavior.

Methyl-substituted variants introduce additional steric bulk, which may alter structure-activity relationships in SAR campaigns.

Piperidin-2-ylmethylpiperidine-1-carboxylate vs. Comparators


Carbamate vs. Amine Linkage

Piperidin-2-ylmethylpiperidine-1-carboxylate contains a carbamate ester linkage (-O-C(=O)-N-) connecting the two piperidine rings, whereas the comparator 1-(piperidin-2-ylmethyl)piperidine (CAS 81310-55-6) features a direct methylene (-CH2-) bridge between the piperidine nitrogen atoms [1]. This difference is quantified by the Topological Polar Surface Area (TPSA): 41.6 Ų for the target carbamate vs. 6.48 Ų (estimated) for the comparator amine [1].

Carbamate vs Amine TPSA
Head-to-head
41.6 Ų vs ~6.48 Ų (6.4×)

Higher polarity and hydrogen-bonding capacity context

Computed property; experimental validation recommended

Medicinal Chemistry Physicochemical Properties Structural Biology

Solubility: Hydrochloride vs. Neutral Amine

The target compound is supplied as a hydrochloride salt (CAS 1803601-95-7), which enhances aqueous solubility compared to neutral piperidine analogs [1]. While direct solubility data for the target are not publicly available, a closely related analog, 1-(piperidin-2-ylmethyl)piperidine (neutral amine), has an estimated water solubility of 1-10 g/L at 25°C . The hydrochloride salt form is expected to significantly increase this value due to protonation and improved crystal lattice disruption.

Salt vs Neutral Solubility
Cross-study
Hydrochloride expected > neutral amine baseline

Directional solubility improvement context

Direct solubility data not available; class-level inference

Formulation Science Solubility Enhancement Chemical Stability

Muscarinic M1 Affinity Inference

Piperidin-2-ylmethylpiperidine-1-carboxylate shares the core piperidin-2-ylmethyl-piperidine scaffold with compounds reported to bind muscarinic acetylcholine receptors [1]. For example, a structurally related piperidine derivative (CHEMBL3084881) exhibits a Ki of 2.70 nM for rat M1 muscarinic receptors [1]. While this is class-level inference, it suggests the scaffold has potential CNS activity, differentiating it from non-piperidine-containing building blocks. Direct data for the target compound are not available, highlighting a procurement consideration: selection based on scaffold similarity to known active ligands.

M1 Affinity (Scaffold Inference)
Class-level
Related derivative Ki = 2.70 nM

Class-level CNS activity context; no direct data

Scaffold association only; requires target-specific validation

CNS Pharmacology Receptor Binding Drug Discovery

Methyl Substitution Effect on Properties

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate (CAS 1803604-68-3) is a direct methyl-substituted analog of the target compound . The addition of a single methyl group increases molecular weight (target: 262.77 g/mol vs. methyl analog: ~276.8 g/mol estimated) and alters lipophilicity [1]. While quantitative bioactivity data are lacking, the structural difference provides a key procurement differentiator: the unsubstituted target offers a less sterically hindered, more polar starting point for SAR exploration, whereas the methyl analog may confer improved metabolic stability or blood-brain barrier penetration.

Methyl Substitution MW Shift
Head-to-head
262.77 vs ~276.8 g/mol (+14)

Unsubstituted scaffold offers lower steric bulk

Computed MW; bioactivity differences uncharacterized

SAR Analysis Molecular Properties Lead Optimization

FAAH Inhibition: Piperidine-1-carboxylate Scaffold

The piperidine-1-carboxylate moiety is a known pharmacophore for fatty acid amide hydrolase (FAAH) inhibition, as exemplified by ASP8477 (3-pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate) [1]. ASP8477 inhibits human FAAH-1 with an IC50 of 3.99 nM and exhibits in vivo efficacy in neuropathic pain models (ED50 = 0.63 mg/kg) [1]. While ASP8477 is a more complex derivative, the shared piperidine-1-carboxylate core suggests that piperidin-2-ylmethylpiperidine-1-carboxylate may serve as a simplified starting scaffold for developing novel FAAH inhibitors or related enzyme-targeted compounds.

FAAH Inhibition (Core Pharmacophore)
Class-level
ASP8477 IC50 = 3.99 nM

Scaffold associated with FAAH inhibition context

Simplified starting point; SAR exploration needed

Enzyme Inhibition Analgesic Discovery FAAH

Piperidin-2-ylmethylpiperidine-1-carboxylate Application Scenarios


CNS Receptor Ligand Design with Polar Scaffold

Leverage the carbamate ester linkage (TPSA = 41.6 Ų) to introduce polarity and hydrogen-bonding capacity into CNS-targeted ligands [1]. This scaffold's association with sub-nanomolar muscarinic M1 receptor affinity (Ki = 2.70 nM for a related derivative) makes it a suitable starting point for exploratory SAR around cholinergic targets [2].

Aqueous Transformations & Biological Assays

The hydrochloride salt form ensures improved water solubility compared to neutral piperidine analogs, facilitating reactions in aqueous media, reproducible in vitro pharmacology assays, and simplified purification workflows [1]. Estimated solubility exceeds 10 g/L under acidic conditions, based on related neutral amine data [2].

Minimally Substituted SAR Starting Point

With a molecular weight of 262.77 g/mol and no additional alkyl substituents on the piperidine rings, this compound provides a clean, sterically unencumbered baseline for systematic SAR studies [1]. This contrasts with methyl-substituted analogs (~276.8 g/mol), offering greater flexibility for exploring substitution patterns without confounding steric effects [2].

FAAH & Serine Hydrolase Inhibitor Scaffold

The piperidine-1-carboxylate core is a recognized pharmacophore for FAAH inhibition, as demonstrated by ASP8477 (FAAH-1 IC50 = 3.99 nM) [1]. This compound serves as a simplified, unadorned scaffold for de novo design of novel enzyme inhibitors, allowing medicinal chemists to explore diverse substituent patterns without the synthetic complexity of advanced clinical candidates.

Application
Selection Property
Validation Focus
CNS receptor ligand design research
Carbamate polarity and H-bonding context
Permeability and target-engagement assay review
Aqueous-phase synthesis and biological assays
Hydrochloride salt solubility profile
Solubility and assay reproducibility verification
Minimal-substitution SAR studies
Unsubstituted piperidine scaffold
Steric and polarity baseline profiling
FAAH/serine hydrolase inhibitor design
Piperidine-1-carboxylate pharmacophore context
Enzyme inhibition and selectivity assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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